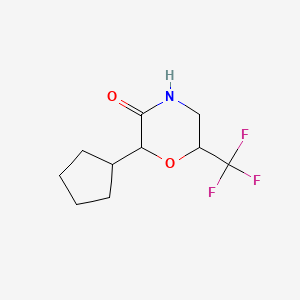
2-Cyclopentyl-6-(trifluoromethyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-6-(trifluoromethyl)morpholin-3-one is a chemical compound with the molecular formula C₁₀H₁₄F₃NO₂ and a molecular weight of 237.22 g/mol . This compound is characterized by the presence of a cyclopentyl group, a trifluoromethyl group, and a morpholinone ring. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 2-Cyclopentyl-6-(trifluoromethyl)morpholin-3-one involves several steps. One common synthetic route includes the reaction of cyclopentanone with trifluoromethylamine to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
2-Cyclopentyl-6-(trifluoromethyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-6-(trifluoromethyl)morpholin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-6-(trifluoromethyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-Cyclopentyl-6-(trifluoromethyl)morpholin-3-one can be compared with other similar compounds, such as:
2-Cyclopentyl-6-(trifluoromethyl)morpholine: This compound has a similar structure but lacks the carbonyl group present in the morpholinone ring.
2-Cyclopentyl-6-(trifluoromethyl)pyrrolidin-3-one: This compound has a pyrrolidinone ring instead of a morpholinone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H14F3NO2 |
|---|---|
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
2-cyclopentyl-6-(trifluoromethyl)morpholin-3-one |
InChI |
InChI=1S/C10H14F3NO2/c11-10(12,13)7-5-14-9(15)8(16-7)6-3-1-2-4-6/h6-8H,1-5H2,(H,14,15) |
Clave InChI |
RNPNEXYLOIHDIR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2C(=O)NCC(O2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




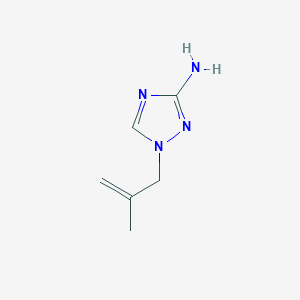
![5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13158006.png)

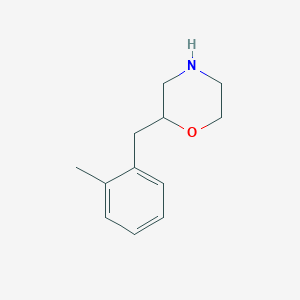

![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)

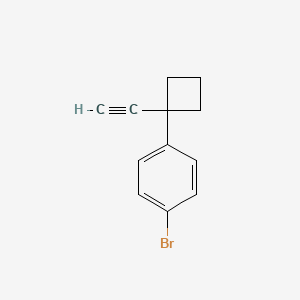
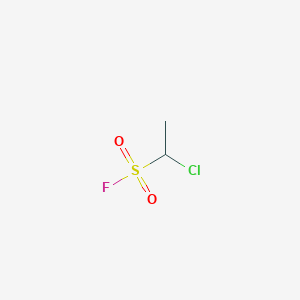
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)


